molecular formula C10H18Br2N2 B1389796 2-Dimethylaminomethyl-benzylamine dihydrobromide CAS No. 1185113-24-9

2-Dimethylaminomethyl-benzylamine dihydrobromide

Cat. No.: B1389796
CAS No.: 1185113-24-9
M. Wt: 326.07 g/mol
InChI Key: HPPMIIZULDYLLQ-UHFFFAOYSA-N
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Description

2-Dimethylaminomethyl-benzylamine dihydrobromide is a chemical compound with the molecular formula C10H18Br2N2 and a molecular weight of 326.07 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylaminomethyl-benzylamine dihydrobromide typically involves the reaction of benzylamine with formaldehyde and dimethylamine, followed by treatment with hydrobromic acid to form the dihydrobromide salt . The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and reaction.

    Purification steps: Including crystallization or recrystallization to obtain the pure dihydrobromide salt.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylaminomethyl-benzylamine dihydrobromide undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it to secondary or primary amines.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or peracids.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including alkyl halides or acyl chlorides.

Major Products Formed

    Amine oxides: From oxidation reactions.

    Secondary or primary amines: From reduction reactions.

    Substituted benzylamines: From nucleophilic substitution reactions.

Scientific Research Applications

2-Dimethylaminomethyl-benzylamine dihydrobromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Dimethylaminomethyl-benzylamine dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. The molecular targets and pathways include:

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler amine with similar reactivity but lacking the dimethylamino group.

    Dimethylbenzylamine: Contains a dimethylamino group but differs in its overall structure and reactivity.

    N,N-Dimethylbenzylamine: Similar in structure but with different functional groups and reactivity.

Uniqueness

2-Dimethylaminomethyl-benzylamine dihydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

[2-[(dimethylamino)methyl]phenyl]methanamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2BrH/c1-12(2)8-10-6-4-3-5-9(10)7-11;;/h3-6H,7-8,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPMIIZULDYLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1CN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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